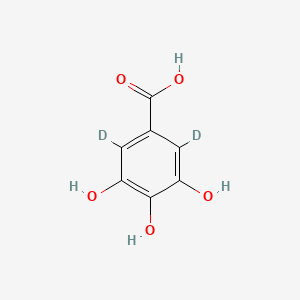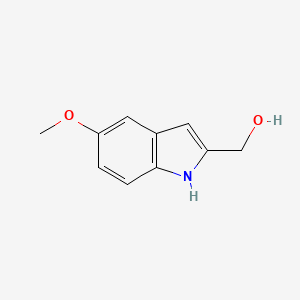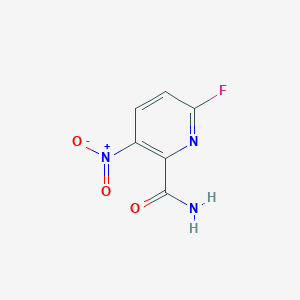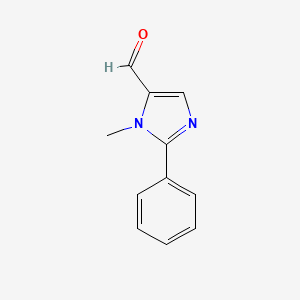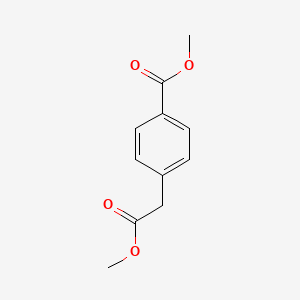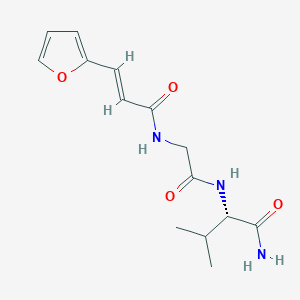
FA-Gly-val-NH2
Overview
Description
FA-Gly-val-NH2 is a dipeptide synthesized by coupling of glycine and valine with a phenylalanine group via peptide bonds. It has a molecular formula of C14H19N3O4 and a molecular weight of 293.32 g/mol .
Synthesis Analysis
A practical synthetic method for furylacryloyl dipeptides like FA-Gly-val-NH2 has been developed . This strategy is efficient and has been used for the synthesis of similar compounds like FA-Gly-Leu-NH2 .Molecular Structure Analysis
The molecular structure of FA-Gly-val-NH2 consists of 14 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . More detailed structural information can be obtained from resources like PubChem .Chemical Reactions Analysis
FA-Gly-val-NH2, like other furylacryloyl dipeptides, can be used in various chemical reactions. For instance, they have been used for continuous spectrophotometric assays of various proteases .Physical And Chemical Properties Analysis
FA-Gly-val-NH2 has a molecular weight of 293.32 g/mol . More detailed physical and chemical properties can be obtained from resources like PubChem .Scientific Research Applications
Horseradish Peroxidase-catalyzed Oligomerization
Ferulic acid (FA) oligomerization on a template of a tyrosine-containing tripeptide illustrates the potential of FA in creating cross-linked structures with peptides. This process, catalyzed by horseradish peroxidase, forms hetero-oligomers of FA linked by dehydrogenation to peptidyl tyrosine, showcasing FA's utility in biochemical modifications and possibly in the regulation of plant cell wall tissue growth (Oudgenoeg et al., 2002).
Reversible Fluorescent Probe for Formaldehyde Detection
FA has been utilized in the development of a reversible fluorescent probe for the detection of formaldehyde in living cells and in vivo. This probe, which undergoes intracellular aldimine condensation with FA resulting in C=N isomerization, demonstrates FA's role in innovative biomedical applications, particularly in real-time detection of formaldehyde concentration in organisms (Song et al., 2018).
Green Synthesis of Glyco-Phenol
FA has been used in the green synthesis of a new glyco-phenol by enzymatic coupling with glucosamine, presenting an environmentally friendly process. This synthesis highlights FA's potential in creating new derivatives with enhanced functional properties for applications in antioxidant and antiproliferative activities (Aljawish et al., 2021).
Copolymerization with Glycine
The copolymerization of FA with glycine to develop a highly thermostable aromatic-aliphatic poly(ester-amide) demonstrates the versatility of FA in polymer chemistry. This copolymerization process leads to materials with potential applications in high-temperature stable products (Goto et al., 2017).
Supramolecular Architectures for Targeted Cancer Therapy
FA has been involved in the construction of supramolecular architectures with poly(N-allyl glycine) for targeted cancer therapy. This study underscores the potential of FA in biomedical engineering, particularly in designing drug delivery systems with enhanced therapeutic efficacy (Liu et al., 2022).
Future Directions
properties
IUPAC Name |
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/b6-5+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJNPGXTNWFHD-GFUIURDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 7019916 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



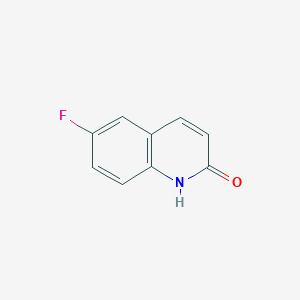
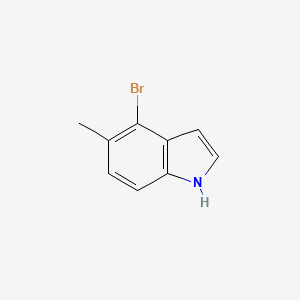
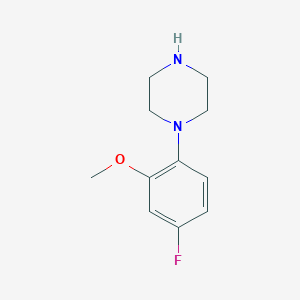
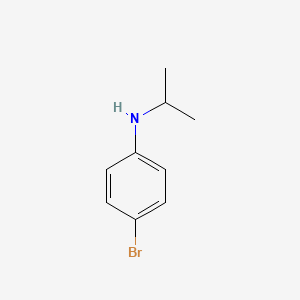
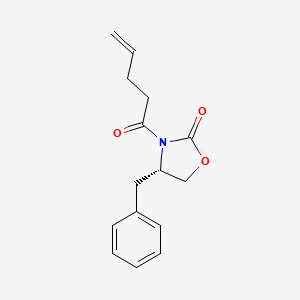
![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)
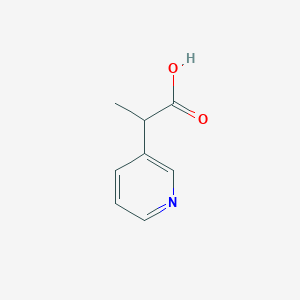
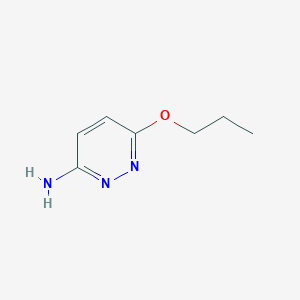
![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)
